Human Whole Blood VLA-4 Antagonism: MK-0668 Demonstrates 23-Fold Greater Potency Than Imidazopyridine 15c and >400-Fold Over CT7758
MK-0668 exhibits an IC50 of 0.13 nM for inhibition of unactivated VLA-4 in human whole blood [1]. This represents a 23-fold improvement over imidazopyridine compound 15c (IC50 = 3 nM), a representative VLA-4 antagonist from a distinct chemical series [2]. Compared with CT7758 (IC50 = 60 nM), MK-0668 is >460-fold more potent [3]. Compared with BIO-1211 (IC50 = 4 nM), MK-0668 is approximately 31-fold more potent [4].
| Evidence Dimension | VLA-4 inhibition potency in human whole blood (IC50) |
|---|---|
| Target Compound Data | 0.13 nM |
| Comparator Or Baseline | Imidazopyridine 15c: 3 nM; CT7758: 60 nM; BIO-1211: 4 nM |
| Quantified Difference | 23-fold more potent vs 15c; >460-fold vs CT7758; 31-fold vs BIO-1211 |
| Conditions | Human whole blood; inhibition of unactivated VLA-4 |
Why This Matters
Picomolar potency in a physiologically relevant whole-blood matrix, rather than an isolated biochemical assay, directly predicts in vivo target engagement and reduces the risk of potency attrition due to plasma protein binding or cellular partitioning.
- [1] Lin, L. S., et al. Journal of Medicinal Chemistry, 2009, 52(11), 3449-3452. MK-0668 human whole blood IC50 = 0.13 nM. View Source
- [2] Porter, J. R., et al. Imidazopyridines as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 2008, 18(10), 3059-3063. Compound 15c human whole blood IC50 = 3 nM. View Source
- [3] NeuroTalk Forums / CDP323 clinical data. CT7758 (active moiety of CDP323) human whole blood VCAM binding IC50 = 60 nM (95% CI 33-108). View Source
- [4] MedChemExpress. BIO-1211: α4β1 (VLA-4) inhibitor, IC50 = 4 nM. View Source
